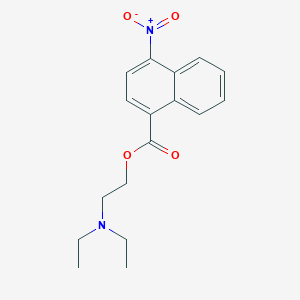
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a nitro group and a carboxylate ester linked to a diethylaminoethyl group. Its distinct structure makes it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate typically involves the esterification of 4-nitronaphthalene-1-carboxylic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: 2-(Diethylamino)ethyl 4-aminonaphthalene-1-carboxylate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the diethylaminoethyl group.
科学研究应用
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential pharmacological properties, including its use as a building block for drug development.
作用机制
The mechanism by which 2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the diethylaminoethyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved .
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethyl 4-aminonaphthalene-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
2-(Diethylamino)ethyl 1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.
4-(Diethylamino)ethyl 1-naphthalenesulfonic acid: Contains a sulfonic acid group instead of a carboxylate ester, altering its solubility and reactivity.
Uniqueness
2-(Diethylamino)ethyl 4-nitronaphthalene-1-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
5449-73-0 |
|---|---|
分子式 |
C17H20N2O4 |
分子量 |
316.35 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 4-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-3-18(4-2)11-12-23-17(20)15-9-10-16(19(21)22)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3 |
InChI 键 |
IZKOATUGGHKSGF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


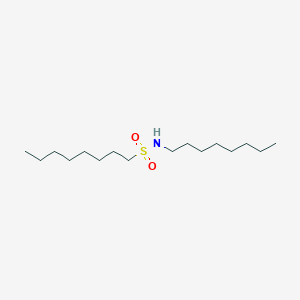

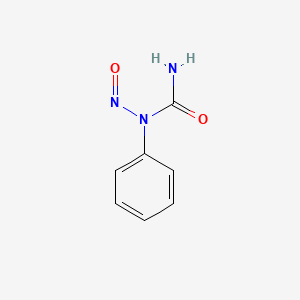
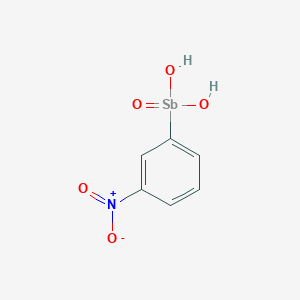

![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
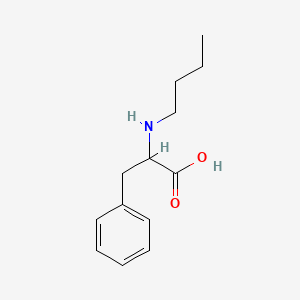

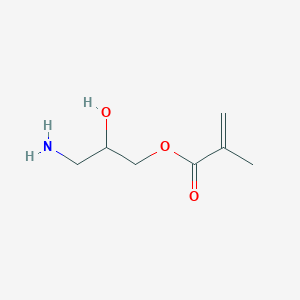
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
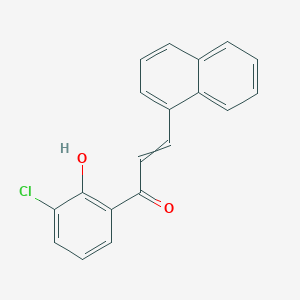

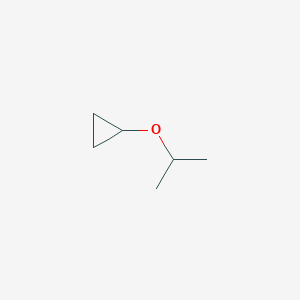
![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
